2-methyl-5-vinylpyridazin-3(2H)-one
Overview
Description
2-methyl-5-vinylpyridazin-3(2H)-one is a chemical compound with the molecular formula C7H8N2O . It has a molecular weight of 136.15 g/mol . The IUPAC name for this compound is 5-ethenyl-2-methylpyridazin-3-one . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C7H8N2O/c1-3-6-4-7 (10)9 (2)8-5-6/h3-5H,1H2,2H3
. The Canonical SMILES representation is CN1C (=O)C=C (C=N1)C=C
.
Physical and Chemical Properties Analysis
The computed properties of this compound include a XLogP3-AA value of 0.3, indicating its relative hydrophobicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 136.063662883 g/mol . The topological polar surface area is 32.7 Ų . The compound has a complexity of 228 .
Scientific Research Applications
Chemistry and Catalysis
The compound 2-methyl-5-vinylpyridazin-3(2H)-one is involved in various chemical reactions and catalysis processes. It participates in room-temperature ring-opening cyclization reactions with isocyanates, carbodiimides, and isothiocyanates, catalyzed by palladium compounds, offering a method to synthesize five-membered ring products efficiently (Butler, Inman, & Alper, 2000). Additionally, it serves as a substrate in Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones, demonstrating its utility in the synthesis of complex organic molecules (Wang, Reinus, & Dong, 2012).
Material Science and Polymer Chemistry
In the realm of material science, the vinyl group in this compound is exploited for the sulfurization of polymers. This process involves the reaction with elemental sulfur to produce materials with unique properties like electric conductivity, paramagnetism, and complex-forming abilities (Trofimov et al., 2002).
Pharmaceutical and Biological Applications
Although direct applications of this compound in pharmaceuticals are not extensively documented, its structural analogs and derivatives demonstrate significant bioactivity. For instance, heterocyclic compounds with structural similarities are foundational in the creation of many pharmaceutical, agrochemical, and veterinary products, showing their importance in these industries. Some synthesized derivatives exhibit promising anti-inflammatory activities, surpassing standard anti-inflammatory drugs (Osarodion, 2020).
Analytical and Environmental Chemistry
The vinyl group present in the compound also finds relevance in analytical and environmental chemistry. For instance, derivatives of pyridazine compounds, similar in structure to this compound, have been studied for their role in corrosion inhibition, crucial for protecting materials in harsh chemical environments (Bouklah et al., 2006).
Properties
IUPAC Name |
5-ethenyl-2-methylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZMUIBSFQYAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50837409 | |
Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825634-01-3 | |
Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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